molecular formula C20H22N2O2 B2907882 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 896832-36-3

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

Cat. No.: B2907882
CAS No.: 896832-36-3
M. Wt: 322.408
InChI Key: JJZFBWRNZPDTJC-UHFFFAOYSA-N
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Description

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a benzochromenone core structure, which is fused with a piperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves the reaction of 4-ethylpiperazine with a suitable benzochromenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and reliability of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromenone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzochromenone analogs .

Scientific Research Applications

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzochromenone core and the piperazine moiety allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-[(4-ethylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-21-9-11-22(12-10-21)14-16-13-19(23)24-18-8-7-15-5-3-4-6-17(15)20(16)18/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFBWRNZPDTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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